2,2-Dimethylpropyl cyclopropanecarboxylate
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Overview
Description
2,2-Dimethylpropyl cyclopropanecarboxylate is an organic compound with the molecular formula C6H9O2 It is a derivative of cyclopropanecarboxylic acid, where the carboxyl group is esterified with 2,2-dimethylpropyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpropyl cyclopropanecarboxylate typically involves the esterification of cyclopropanecarboxylic acid with 2,2-dimethylpropyl alcohol. One common method is the Fischer esterification, which involves reacting the acid with the alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized conditions for higher yield and purity. This may involve the use of continuous flow reactors, higher temperatures, and more efficient catalysts to enhance the reaction rate and conversion efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropyl cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Cyclopropanecarboxylic acid derivatives.
Reduction: 2,2-Dimethylpropyl alcohol and cyclopropanol derivatives.
Substitution: Various substituted cyclopropanecarboxylates depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethylpropyl cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-dimethylpropyl cyclopropanecarboxylate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of cyclopropanecarboxylic acid and 2,2-dimethylpropyl alcohol. These products can then participate in further metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid: The parent compound, which lacks the esterified 2,2-dimethylpropyl group.
2,2-Dimethylpropyl acetate: An ester with a similar alkyl group but a different acid component.
Cyclopropylmethyl acetate: Another ester with a cyclopropyl group but different alkyl substituents.
Uniqueness
2,2-Dimethylpropyl cyclopropanecarboxylate is unique due to its combination of a cyclopropane ring and a bulky 2,2-dimethylpropyl ester group. This structural feature imparts specific chemical reactivity and physical properties that distinguish it from other similar compounds.
Properties
CAS No. |
404952-79-0 |
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Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2,2-dimethylpropyl cyclopropanecarboxylate |
InChI |
InChI=1S/C9H16O2/c1-9(2,3)6-11-8(10)7-4-5-7/h7H,4-6H2,1-3H3 |
InChI Key |
XQMJIKMKMVSGHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC(=O)C1CC1 |
Origin of Product |
United States |
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